

# o-Tolyl-acetyl chloride role in organic synthesis

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## Compound of Interest

Compound Name: *o*-Tolyl-acetyl chloride

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An In-depth Technical Guide on the Role of **o-Tolyl-acetyl Chloride** in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**o-Tolyl-acetyl chloride** (2-(2-methylphenyl)acetyl chloride) is a specialized acyl chloride that serves as a critical building block and versatile reagent in modern organic synthesis. Its primary function is to introduce the *o*-tolylacetyl moiety into various molecular scaffolds, a valuable strategy in medicinal chemistry and materials science. As a highly reactive derivative of *o*-tolylacetic acid, it undergoes a range of nucleophilic acyl substitution reactions to form key functional groups, including amides, esters, and aryl ketones. This technical guide details the synthesis, core reactivity, experimental protocols, and applications of **o-tolyl-acetyl chloride**, with a focus on its role in the development of complex molecules and active pharmaceutical ingredients (APIs).

## Core Properties and Spectroscopic Data

**o-Tolyl-acetyl chloride** is a reactive chemical intermediate. Due to its reactivity, particularly with moisture, it must be handled under anhydrous conditions. Its properties are crucial for designing synthetic routes and purification strategies.

Table 1: Physical and Chemical Properties of **o-Tolyl-acetyl chloride**

Property	Value	Reference
IUPAC Name	<b>2-(2-methylphenyl)acetyl chloride</b>	[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO	[1][2]
Molecular Weight	168.62 g/mol	[1]
CAS Number	10166-09-3	[1]
Appearance	Pale pink to colorless liquid	
Boiling Point	84 °C @ 1.5 mmHg	

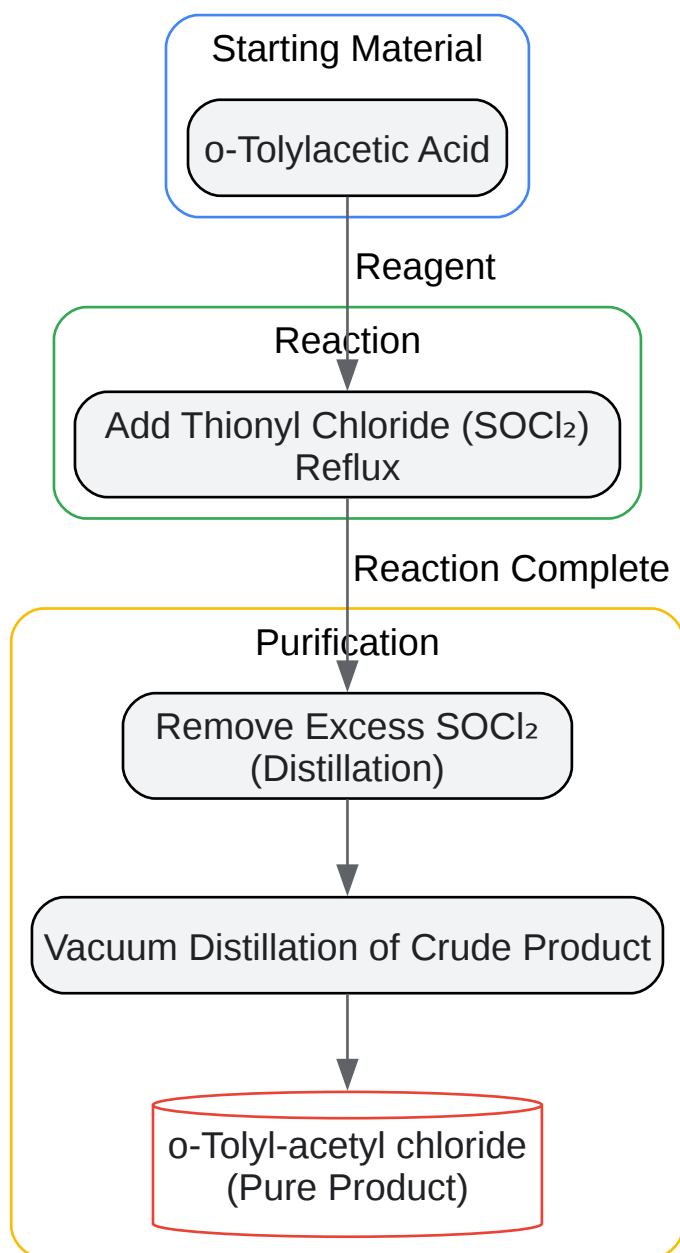
| Density | 1.146 g/cm<sup>3</sup> (Predicted) | |

Table 2: Characteristic Spectroscopic Data Note: Experimentally obtained spectra for **o-tolyl-acetyl chloride** are not widely available. The data below is based on characteristic values for the functional groups present.

Spectroscopic Technique	Characteristic Features
FT-IR	Strong C=O stretch characteristic of acyl chlorides at ~1800 cm <sup>-1</sup> .
<sup>1</sup> H NMR	- Aromatic protons (4H) in the δ 7.0-7.5 ppm region. - Methylene protons (-CH <sub>2</sub> -) as a singlet at approx. δ 4.0-4.5 ppm. - Methyl protons (-CH <sub>3</sub> ) as a singlet at approx. δ 2.3-2.5 ppm.
<sup>13</sup> C NMR	- Carbonyl carbon (-C=O) signal at approx. δ 170 ppm. - Aromatic carbons in the δ 125-140 ppm region. - Methylene carbon (-CH <sub>2</sub> -) signal around δ 50-55 ppm. - Methyl carbon (-CH <sub>3</sub> ) signal around δ 18-20 ppm.
Mass Spectrometry (EI)	- Molecular ion peak (M <sup>+</sup> ) at m/z 168. - Isotope peak (M+2) at m/z 170 due to <sup>37</sup> Cl. - Fragmentation peak corresponding to the loss of Cl (m/z 133). - Peak for the tolyl fragment.

## Synthesis of o-Tolyl-acetyl chloride

The most common and efficient laboratory-scale synthesis of **o-tolyl-acetyl chloride** involves the direct chlorination of its parent carboxylic acid, o-tolylacetic acid. Thionyl chloride ( $\text{SOCl}_2$ ) is a widely used reagent for this transformation due to its reliability and the formation of gaseous byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ), which simplifies purification.



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Caption: Synthesis workflow for **o-tolyl-acetyl chloride**.

## Experimental Protocol: Synthesis from o-Tolylacetic Acid

Materials:

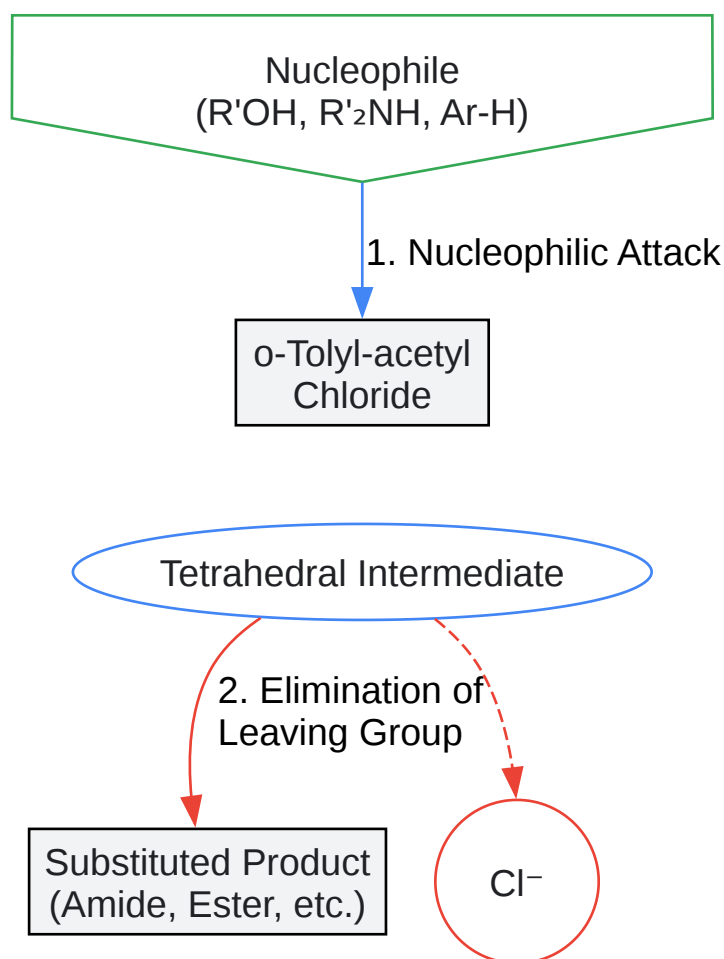
- o-Tolylacetic acid (1.0 equiv)
- Thionyl chloride ( $\text{SOCl}_2$ ) (2.0 equiv)
- A few drops of anhydrous N,N-Dimethylformamide (DMF) (catalyst)
- Round-bottomed flask, reflux condenser with a gas outlet (to scrub HCl and  $\text{SO}_2$ ), heating mantle, and distillation apparatus.

Procedure:

- **Reaction Setup:** A dry 500 mL round-bottomed flask is charged with o-tolylacetic acid (e.g., 50 g, 0.33 mol). The flask is equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution).
- **Reagent Addition:** Thionyl chloride (48 mL, 0.66 mol) is added to the flask, followed by a few drops of anhydrous DMF.
- **Reaction:** The mixture is gently heated to reflux (oil bath temperature  $\sim 80^\circ\text{C}$ ) and maintained for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and  $\text{SO}_2$ ).
- **Work-up:** After cooling to room temperature, the excess thionyl chloride is removed by distillation at atmospheric pressure.
- **Purification:** The crude **o-tolyl-acetyl chloride** is then purified by vacuum distillation to yield the final product.

## Core Reactivity and Key Synthetic Applications

As a highly reactive acylating agent, **o-tolyl-acetyl chloride** is a cornerstone for introducing the 2-(2-methylphenyl)acetyl group. Its reactivity is dominated by the nucleophilic acyl substitution mechanism, where the chloride acts as an excellent leaving group.



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Caption: Mechanism of Nucleophilic Acyl Substitution.

## Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. Using **o-tolyl-acetyl chloride**, this reaction produces aryl ketones that are valuable intermediates in drug synthesis. The reaction requires a Lewis acid catalyst, typically aluminum chloride ( $\text{AlCl}_3$ ).

Table 3: Representative Friedel-Crafts Acylation Reaction

Substrate	Reagent	Catalyst	Product	Representative Yield
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| Benzene | **o-Tolyl-acetyl chloride** |  $\text{AlCl}_3$  | 1-Phenyl-2-(o-tolyl)ethanone | >85% (Typical) |

Materials:

- Anhydrous aluminum chloride ( $\text{AlCl}_3$ ) (1.1 equiv)
- **o-Tolyl-acetyl chloride** (1.0 equiv)
- Anhydrous benzene (used as both solvent and reactant)
- Dichloromethane (anhydrous, as co-solvent if needed)
- Ice, concentrated HCl
- Separatory funnel, round-bottom flask, addition funnel.

Procedure:

- Catalyst Suspension: Anhydrous  $\text{AlCl}_3$  (e.g., 15 g, 0.11 mol) is placed in a dry 250 mL round-bottom flask equipped with a stir bar, reflux condenser, and an addition funnel. The apparatus is kept under an inert atmosphere ( $\text{N}_2$  or Ar). Anhydrous benzene (100 mL) is added, and the suspension is cooled to 0-5 °C in an ice bath.
- Acyl Chloride Addition: **o-Tolyl-acetyl chloride** (e.g., 16.8 g, 0.10 mol) is dissolved in 25 mL of anhydrous benzene and added dropwise to the stirred  $\text{AlCl}_3$  suspension over 30 minutes, maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1-2 hours, then gently refluxed for an additional hour to ensure completion.
- Quenching: The reaction mixture is cooled in an ice bath and slowly poured onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL) with vigorous stirring.

- **Work-up:** The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with water, saturated NaHCO<sub>3</sub> solution, and brine.
- **Purification:** The organic layer is dried over anhydrous MgSO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure. The resulting crude ketone can be purified by vacuum distillation or recrystallization.

## Amide Synthesis (Aminolysis)

The reaction of **o-tolyl-acetyl chloride** with ammonia, primary amines, or secondary amines provides a direct and high-yielding route to primary, secondary, and tertiary amides, respectively. The amide bond is a fundamental linkage in pharmaceuticals. A base is required to neutralize the HCl byproduct.

Table 4: Representative Amide Synthesis

Amine	Reagent	Base	Product	Representative Yield
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| Aniline | **o-Tolyl-acetyl chloride** | Pyridine or Triethylamine | N-phenyl-2-(o-tolyl)acetamide | >90% (Typical)<sup>[3]</sup> |

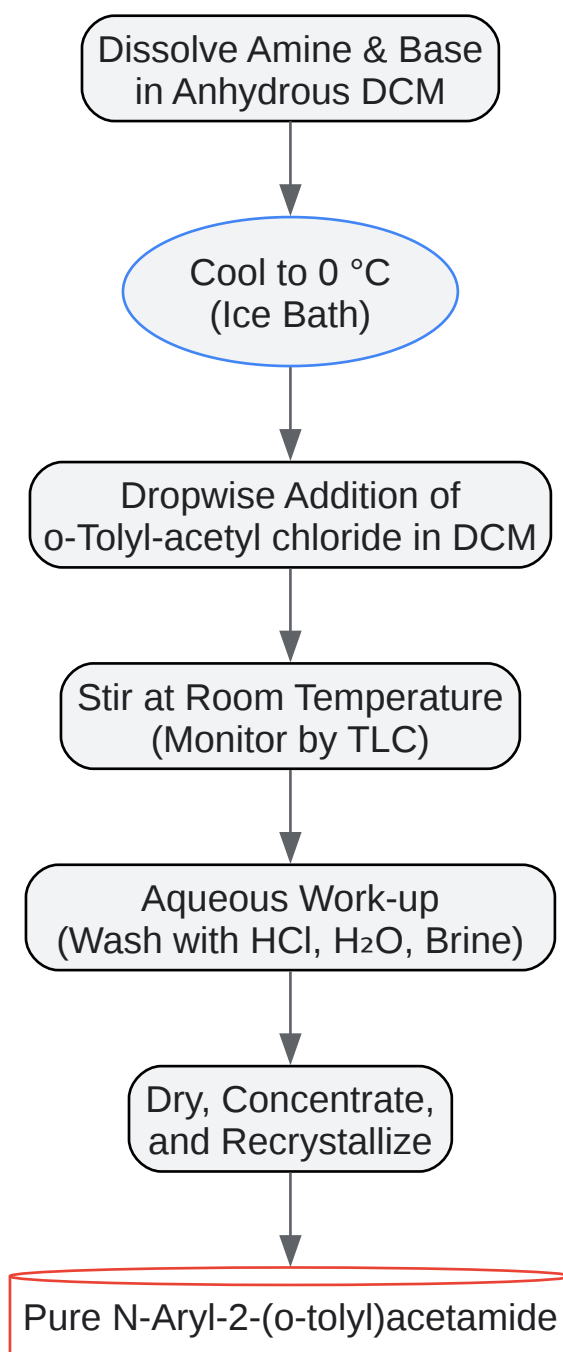
Materials:

- Aryl amine (e.g., aniline) (1.0 equiv)
- **o-Tolyl-acetyl chloride** (1.05 equiv)
- Triethylamine (TEA) or Pyridine (1.1 equiv)
- Anhydrous dichloromethane (DCM) as solvent
- Ice bath, round-bottom flask, magnetic stirrer.

Procedure:

- **Amine Solution:** The aryl amine (e.g., 9.3 g, 0.10 mol) and triethylamine (15.3 mL, 0.11 mol) are dissolved in anhydrous DCM (150 mL) in a flask. The solution is cooled to 0 °C in an ice bath.
- **Acyl Chloride Addition:** ***o*-Tolyl-acetyl chloride** (17.7 g, 0.105 mol) dissolved in 50 mL of anhydrous DCM is added dropwise to the cooled amine solution over 20-30 minutes.
- **Reaction:** The mixture is allowed to warm to room temperature and stirred for 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
- **Work-up:** The reaction mixture is washed sequentially with 1 M HCl (to remove excess TEA), water, and saturated brine.
- **Purification:** The organic layer is dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and the solvent is evaporated. The crude solid amide is purified by recrystallization from a suitable solvent (e.g., ethanol/water).





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Caption: Experimental workflow for amide synthesis.

## Other Key Reactions

- Esterification: Reacts readily with alcohols, often in the presence of a non-nucleophilic base like pyridine, to form esters. This reaction is crucial for modifying the solubility and

pharmacokinetic properties of drug candidates.

- Hydrolysis: Rapidly reacts with water to revert to o-tolylacetic acid. This highlights the need for anhydrous conditions during its use and storage.

## Applications in Drug Development and Research

The utility of **o-tolyl-acetyl chloride** stems from its ability to introduce the o-tolylacetyl group, which can significantly influence a molecule's biological activity.

- Modulating Lipophilicity: The tolyl group provides a defined lipophilic character, which is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
- Steric Control: The ortho-methyl group provides steric bulk that can be used to control molecular conformation, influence binding to biological targets, or protect adjacent functional groups.
- Synthesis of Bioactive Scaffolds: It is a key intermediate in producing complex molecular architectures. For example, it has been used in the synthesis of N-heterocyclic carbene (NHC) ligands for metal complexes that exhibit antibacterial activity.

## Conclusion

**o-Tolyl-acetyl chloride** is a high-value, reactive intermediate with a significant role in organic synthesis. Its ability to participate in a wide range of reliable and high-yielding reactions, such as Friedel-Crafts acylation and amidation, makes it an indispensable tool for researchers in fine chemicals, agrochemicals, and particularly in pharmaceutical development. The protocols and data presented in this guide underscore its versatility and provide a technical foundation for its effective application in the laboratory. Proper handling under anhydrous conditions is paramount to ensure its synthetic utility is fully realized.

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## References

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